molecular formula C14H29BN6O5 B12385414 Arginase inhibitor 7

Arginase inhibitor 7

Cat. No.: B12385414
M. Wt: 372.23 g/mol
InChI Key: BMEXUFQWAIJXNV-PKFCDNJMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Arginase inhibitor 7 is a compound designed to inhibit the activity of the enzyme arginase. Arginase is a manganese metalloenzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea. This enzyme plays a crucial role in the urea cycle, which is essential for the detoxification of ammonia in the liver. Arginase inhibitors have gained significant attention due to their potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and immune disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of arginase inhibitor 7 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically starts with the preparation of a boron-based amino acid derivative, followed by various chemical modifications to enhance its inhibitory activity. Common reagents used in these reactions include boronic acids, amino acids, and protecting groups to ensure the stability of intermediates .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as crystallization, chromatography, and spectroscopic analysis are commonly employed in the industrial production process .

Chemical Reactions Analysis

Types of Reactions: Arginase inhibitor 7 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the structure of the compound to enhance its inhibitory activity and selectivity towards arginase .

Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired chemical transformations .

Major Products Formed: The major products formed from the chemical reactions of this compound include modified amino acid derivatives and boron-based compounds. These products are characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy to confirm their structures .

Mechanism of Action

Arginase inhibitor 7 exerts its effects by binding to the active site of the arginase enzyme, thereby preventing the hydrolysis of L-arginine to L-ornithine and urea. This inhibition leads to an increase in the availability of L-arginine, which can be utilized by nitric oxide synthase to produce nitric oxide (NO). Nitric oxide is a critical signaling molecule involved in various physiological processes, including vasodilation, immune response, and neurotransmission .

Molecular Targets and Pathways: The primary molecular target of this compound is the arginase enzyme. By inhibiting arginase, the compound modulates the L-arginine metabolism pathway, leading to increased nitric oxide production and altered cellular functions. This mechanism is particularly relevant in diseases where arginase activity is dysregulated, such as cancer and cardiovascular diseases .

Comparison with Similar Compounds

Arginase inhibitor 7 is compared with other similar compounds to highlight its uniqueness:

Uniqueness: this compound stands out due to its specific chemical modifications that enhance its inhibitory activity and selectivity towards arginase. These modifications result in improved pharmacokinetic and pharmacodynamic properties, making it a promising candidate for therapeutic applications .

Properties

Molecular Formula

C14H29BN6O5

Molecular Weight

372.23 g/mol

IUPAC Name

(3R,5S)-3-amino-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]-5-(2-boronoethyl)piperidine-3-carboxylic acid

InChI

InChI=1S/C14H29BN6O5/c16-10(2-1-5-20-13(17)18)11(22)21-7-9(3-4-15(25)26)6-14(19,8-21)12(23)24/h9-10,25-26H,1-8,16,19H2,(H,23,24)(H4,17,18,20)/t9-,10-,14+/m0/s1

InChI Key

BMEXUFQWAIJXNV-PKFCDNJMSA-N

Isomeric SMILES

B(CC[C@H]1C[C@@](CN(C1)C(=O)[C@H](CCCN=C(N)N)N)(C(=O)O)N)(O)O

Canonical SMILES

B(CCC1CC(CN(C1)C(=O)C(CCCN=C(N)N)N)(C(=O)O)N)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.